![molecular formula C14H12Cl2OSn B14181065 Bis[(3-chlorophenyl)methyl]stannanone CAS No. 917803-99-7](/img/structure/B14181065.png)
Bis[(3-chlorophenyl)methyl]stannanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(3-chlorophenyl)methyl]stannanone is an organotin compound characterized by the presence of two 3-chlorophenyl groups attached to a tin atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-chlorophenyl)methyl]stannanone typically involves the reaction of 3-chlorobenzyl chloride with tin(II) chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2C6H4ClCH2Cl+SnCl2→(C6H4ClCH2)2SnCl2
The product is then purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Bis[(3-chlorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Compounds with different functional groups replacing the chlorophenyl groups.
科学研究应用
Bis[(3-chlorophenyl)methyl]stannanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of bis[(3-chlorophenyl)methyl]stannanone involves its interaction with molecular targets through the formation of tin-carbon bonds. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Bis(3-chlorophenyl)methanol
- Bis(3-chlorophenyl)methane
- Bis(3-chlorophenyl)tin dichloride
Uniqueness
Bis[(3-chlorophenyl)methyl]stannanone is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable tin-carbon bonds makes it valuable in various applications, distinguishing it from other organochlorine compounds.
属性
CAS 编号 |
917803-99-7 |
|---|---|
分子式 |
C14H12Cl2OSn |
分子量 |
385.9 g/mol |
IUPAC 名称 |
bis[(3-chlorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6Cl.O.Sn/c2*1-6-3-2-4-7(8)5-6;;/h2*2-5H,1H2;; |
InChI 键 |
MBUUYKCXWDKJEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C[Sn](=O)CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



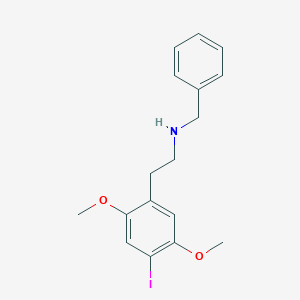

![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)

![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

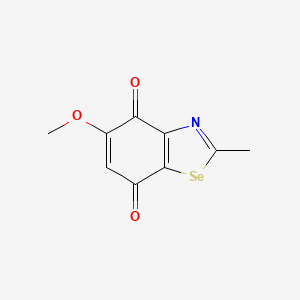
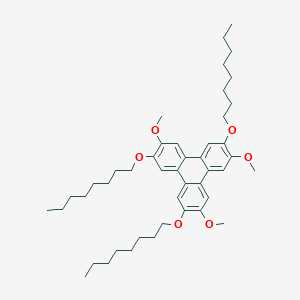
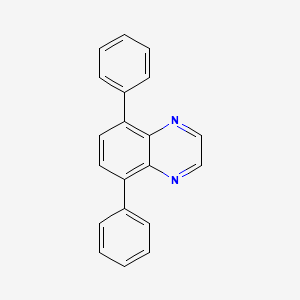
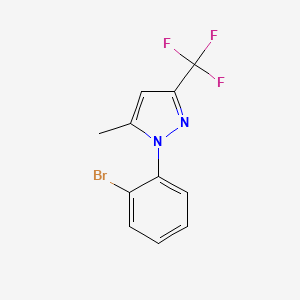
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
